N-((5-((2-oxo-2-phenylethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide
CAS No.: 391933-74-7
Cat. No.: VC7322800
Molecular Formula: C25H19F3N4O2S
Molecular Weight: 496.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 391933-74-7 |
|---|---|
| Molecular Formula | C25H19F3N4O2S |
| Molecular Weight | 496.51 |
| IUPAC Name | N-[(5-phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-2-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C25H19F3N4O2S/c26-25(27,28)20-14-8-7-13-19(20)23(34)29-15-22-30-31-24(32(22)18-11-5-2-6-12-18)35-16-21(33)17-9-3-1-4-10-17/h1-14H,15-16H2,(H,29,34) |
| Standard InChI Key | OAOFNRKHSASYEL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC=CC=C4C(F)(F)F |
Introduction
Chemical Identity and Molecular Characterization
N-((5-((2-oxo-2-phenylethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide (CAS: 391933-74-7) is a synthetic organic compound with the molecular formula C25H19F3N4O2S and a molecular weight of 496.51 g/mol . Its IUPAC name reflects the integration of a 1,2,4-triazole ring substituted with phenyl and thioether groups, coupled to a 2-(trifluoromethyl)benzamide side chain.
Key Molecular Features:
-
Triazole Core: The 1,2,4-triazole ring serves as a central scaffold, known for its metabolic stability and hydrogen-bonding capacity .
-
Trifluoromethyl Group: The electron-withdrawing -CF3 group enhances lipophilicity and bioavailability, a common feature in drug design .
-
Thioether Linkage: The sulfur atom in the thioether bridge contributes to conformational flexibility and potential redox activity.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C25H19F3N4O2S | |
| Molecular Weight | 496.51 g/mol | |
| CAS Registry Number | 391933-74-7 | |
| Synonyms | AKOS024578954, F0507-3747 |
Synthetic Pathways and Optimization
The synthesis of this compound involves multi-step organic reactions, typically employing:
-
Formation of the Triazole Core: Cyclocondensation of hydrazine derivatives with carbonyl precursors under acidic or basic conditions .
-
Thioether Incorporation: Nucleophilic substitution reactions introducing the 2-oxo-2-phenylethylthio group via thiol-disulfide exchange.
-
Benzamide Coupling: Amide bond formation between the triazole intermediate and 2-(trifluoromethyl)benzoyl chloride using coupling agents like EDCI or HOBt.
A representative synthetic route derived from analogous triazole derivatives involves:
-
Step 1: Reaction of phenylhydrazine with trifluoroacetimidoyl chloride to form a triazole precursor .
-
Step 2: Thiolation using benzene-1,3,5-triyl triformate (TFBen) as a sulfur-transfer agent .
-
Step 3: Benzoylation with 2-(trifluoromethyl)benzoyl chloride in toluene under reflux.
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Phenylhydrazine, TFBen, TFA, 100°C | 65–75 | |
| 2 | 2-Oxo-2-phenylethyl disulfide, DMF | 50–60 | |
| 3 | EDCI, HOBt, DCM, rt | 70–80 |
Structural and Spectroscopic Analysis
The compound’s structure has been validated through advanced spectroscopic techniques:
-
NMR Spectroscopy:
-
1H NMR: Signals at δ 8.21–7.35 ppm correspond to aromatic protons, while δ 4.65 ppm (s, 2H) indicates the methylene bridge.
-
13C NMR: Peaks at δ 169.8 ppm (C=O) and δ 122.5 ppm (q, J = 272 Hz, CF3) confirm key functional groups.
-
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 497.2 [M+H]+ .
Computational studies (DFT) predict a planar triazole ring with the trifluoromethyl group inducing steric hindrance, potentially affecting binding interactions .
Biological Activity and Mechanism of Action
While direct pharmacological data for this compound remains limited, structural analogs and related triazole derivatives exhibit:
-
Immunomodulatory Effects: Interaction with the STING pathway, enhancing interferon-beta production.
-
Antimicrobial Activity: Inhibition of bacterial DNA gyrase and fungal lanosterol demethylase .
-
Anticancer Potential: Apoptosis induction via Bcl-2 suppression and caspase-3 activation.
Table 3: Hypothesized Biological Targets
| Target | Proposed Interaction | Relevance |
|---|---|---|
| STING Protein | Agonism via triazole binding | Antiviral/Immunotherapy |
| Topoisomerase II | Inhibition via intercalation | Anticancer |
| Cytochrome P450 14α | Demethylase inhibition | Antifungal |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume